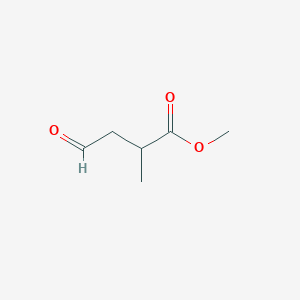
4-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid
Overview
Description
4-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid is a chemical compound with the molecular formula C9H6N2O3S and a molecular weight of 222.22 g/mol. It is typically stored at room temperature and appears as a powder in its physical form
Mechanism of Action
Target of Action
Similar compounds have been reported to target proteins like aldose reductase . Aldose reductase plays a crucial role in the polyol pathway of glucose metabolism, and its inhibition can be beneficial in conditions like diabetic complications.
Mode of Action
Based on the structure and known activities of similar 1,3,4-oxadiazole derivatives, it can be inferred that these compounds might interact with their targets via hydrogen bonding, electrostatic interactions, or hydrophobic interactions . The presence of the sulfanyl group could potentially enhance the binding affinity of the compound to its target.
Biochemical Pathways
Similar compounds have been reported to exhibit antimicrobial activity, suggesting that they might interfere with essential biochemical pathways in microorganisms .
Result of Action
Similar compounds have shown significant antimicrobial activity, indicating that they might inhibit the growth of certain bacteria and fungi .
Chemical Reactions Analysis
4-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to thiols or disulfides.
Scientific Research Applications
4-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid has a wide range of scientific research applications. In chemistry, it is used as a reference substance for drug impurities and reagents . In biology, it has been reported to exhibit antimicrobial activity, suggesting its potential use in developing new antibiotics. In medicine, similar compounds have been studied for their ability to inhibit aldose reductase, which plays a crucial role in the polyol pathway of glucose metabolism. This inhibition can be beneficial in conditions like diabetic complications. Additionally, the compound’s structure suggests it may interact with molecular targets via hydrogen bonding, electrostatic interactions, or hydrophobic interactions.
Comparison with Similar Compounds
4-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid is unique due to the presence of the sulfanyl group, which enhances its binding affinity to target proteins. Similar compounds include 4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzoic acid and benzoic acid, 4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl) . These compounds share the 1,3,4-oxadiazole scaffold but differ in their substituents, which can affect their chemical properties and biological activities.
Properties
IUPAC Name |
4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3S/c12-8(13)6-3-1-5(2-4-6)7-10-11-9(15)14-7/h1-4H,(H,11,15)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUSBBGIDJYPPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384429-10-0 | |
| Record name | 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Bromobenzo[c]isothiazol-3-amine](/img/structure/B3378065.png)










